molecular formula C9H11N3S B1482275 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 2092049-08-4

2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B1482275
CAS No.: 2092049-08-4
M. Wt: 193.27 g/mol
InChI Key: ZSFQBSVSFWJDKD-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine is a heterocyclic compound that contains both a thiophene and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring. The thiophene ring can then be introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the thiophene or pyrazole rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings.

Scientific Research Applications

2-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological targets.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thiophen-3-yl)ethan-1-amine
  • 2-(Thiophen-2-yl)ethan-1-amine
  • 3-(2-Aminoethyl)thiophene

Uniqueness

2-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine is unique due to the presence of both a thiophene and a pyrazole ring, which can confer distinct electronic and steric properties. This makes it a versatile scaffold for various applications, particularly in the design of new molecules with specific biological or material properties.

Properties

IUPAC Name

2-(5-thiophen-3-yl-1H-pyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c10-3-1-7-5-11-12-9(7)8-2-4-13-6-8/h2,4-6H,1,3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFQBSVSFWJDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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